

A Comparative Spectroscopic Analysis of 4-Bromophenylacetone and Its Key Precursors

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Compound of Interest

Compound Name: 4-Bromophenylacetone

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive spectral comparison of **4-Bromophenylacetone** and its common precursors: 4-Bromobenzaldehyde, 4-Bromophenylacetic acid, and 4'-Bromoacetophenone. The objective is to furnish researchers with the necessary data and methodologies to distinguish these compounds through common spectroscopic techniques, ensuring accurate identification and characterization in a laboratory setting. All experimental data is presented in standardized tables for clear comparison, and detailed protocols for spectroscopic analysis are provided.

Spectroscopic Data Comparison

The following tables summarize the key spectral data obtained from Nuclear Magnetic Resonance (^1H NMR and ^{13}C NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) for **4-Bromophenylacetone** and its precursors.

Table 1: ^1H NMR Spectral Data (CDCl_3 , 400 MHz)

Compound	Chemical Shift (δ) [ppm]	Multiplicity	Integration	Assignment
4-Bromophenylacetone	7.45, 7.15	d, d	2H, 2H	Aromatic (C ₆ H ₄)
3.65	s	2H	Methylene (-CH ₂ -)	
2.15	s	3H	Methyl (-CH ₃)	
4-Bromobenzaldehyde[1]	9.99	s	1H	Aldehydic (-CHO)
7.82	d	2H	Aromatic (ortho to -CHO)	
7.72	d	2H	Aromatic (meta to -CHO)	
4-Bromophenylacetic acid	7.45	d	2H	Aromatic
7.20	d	2H	Aromatic	
3.60	s	2H	Methylene (-CH ₂ -)	
11.0 (approx.)	br s	1H	Carboxylic acid (-COOH)	
4'-Bromoacetophenone[2][3]	7.82	d	2H	Aromatic
7.61	d	2H	Aromatic	
2.57	s	3H	Methyl (-CH ₃)	

Table 2: ^{13}C NMR Spectral Data (CDCl_3 , 100 MHz)

Compound	Chemical Shift (δ) [ppm]	Assignment
4-Bromophenylacetone	206.0, 134.0, 132.0, 131.0, 121.0, 50.0, 29.0	C=O, C-Br, Ar-C, Ar-CH, Ar-CH, $-\text{CH}_2-$, $-\text{CH}_3$
4-Bromobenzaldehyde[2]	191.0, 135.5, 132.4, 130.8, 129.9	$-\text{CHO}$, Ar-C, Ar-CH, Ar-CH, C-Br
4-Bromophenylacetic acid	178.0, 133.0, 132.0, 131.0, 121.5, 40.5	$-\text{COOH}$, Ar-C, Ar-CH, Ar-CH, C-Br, $-\text{CH}_2-$
4'-Bromoacetophenone[2][3]	197.0, 135.8, 131.9, 129.8, 128.3, 26.5	C=O, Ar-C, Ar-CH, Ar-CH, C-Br, $-\text{CH}_3$

Table 3: FTIR Spectral Data (cm^{-1})

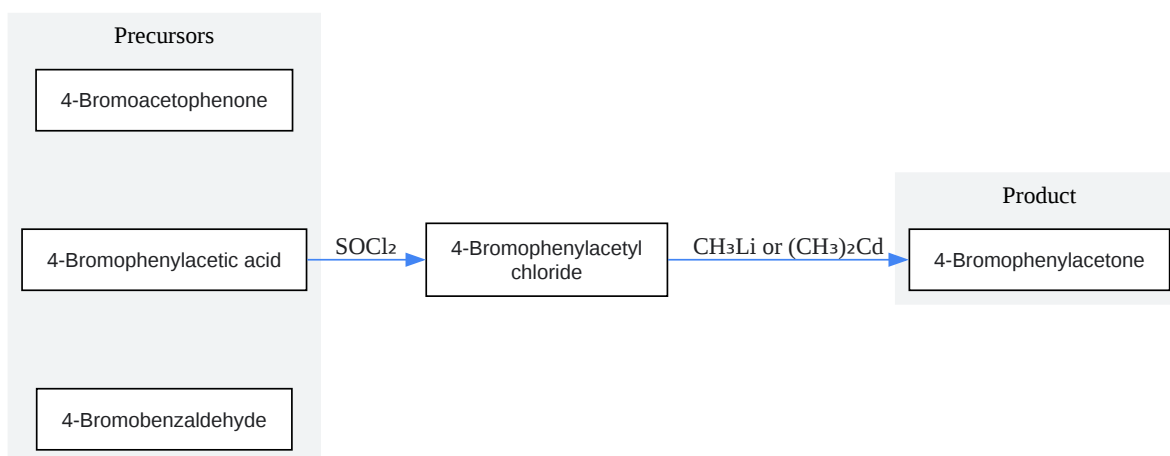
Compound	C=O Stretch	Aromatic C=C Stretch	C-Br Stretch	Other Key Peaks
4-Bromophenylacetone	~ 1715	~ 1590 , ~ 1490	~ 1010	2925 (C-H stretch)
4-Bromobenzaldehyde[2]	~ 1700	~ 1585	~ 1010	2820, 2740 (Aldehydic C-H stretch)
4-Bromophenylacetic acid	~ 1700	~ 1600 , ~ 1490	~ 1015	2500-3300 (O-H stretch, broad)
4'-Bromoacetophenone[4]	~ 1685	~ 1585 , ~ 1485	~ 1070	2920 (C-H stretch)

Table 4: Mass Spectrometry Data (m/z)

Compound	Molecular Ion [M] ⁺	Key Fragment Ions
4-Bromophenylacetone[3]	212/214 (due to Br isotopes)	171/173, 133, 91, 43
4-Bromobenzaldehyde	184/186	183/185, 155/157, 76, 50
4-Bromophenylacetic acid	214/216	171/173, 135, 90
4'-Bromoacetophenone	198/200	183/185, 155/157, 76, 43

Synthetic Pathway and Experimental Workflow

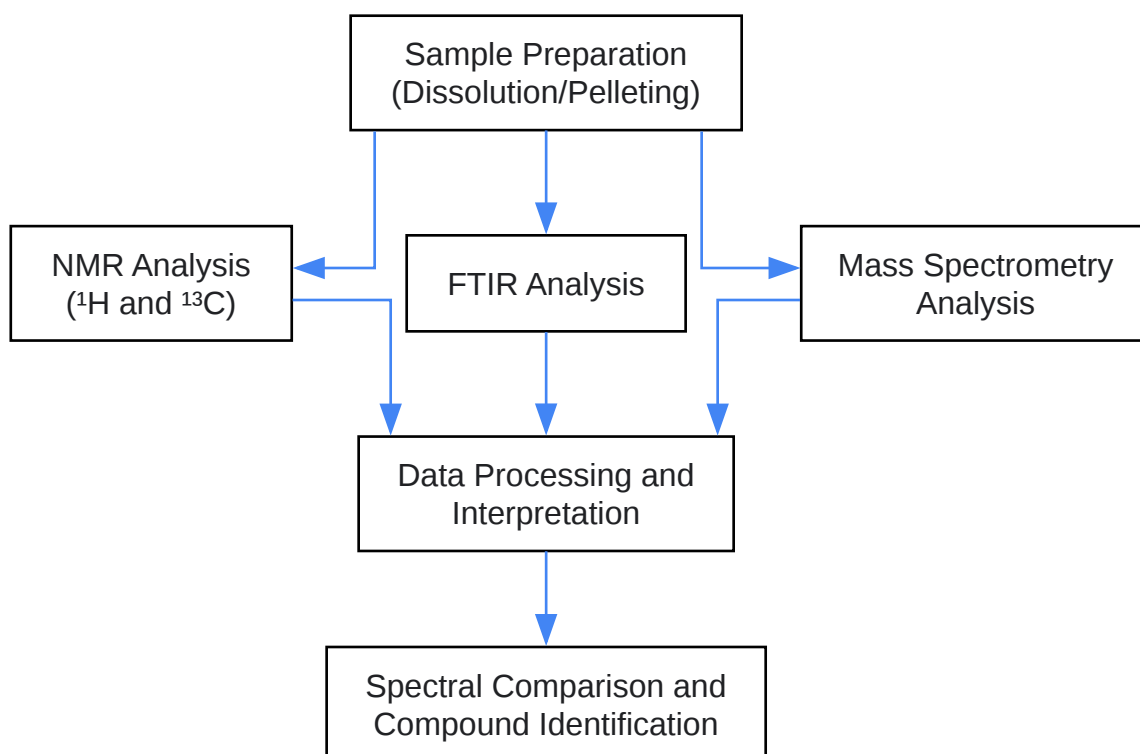
The synthesis of **4-Bromophenylacetone** can be achieved from several precursors. A common laboratory-scale synthesis involves the conversion of 4-bromophenylacetic acid. The following diagram illustrates a plausible synthetic pathway.



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A plausible synthetic route to **4-Bromophenylacetone**.

The following diagram outlines the general workflow for the spectroscopic analysis of the compounds discussed in this guide.



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